3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile
Overview
Description
3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile is a chemical compound with the molecular formula C10H18N4. It is used for research purposes .
Molecular Structure Analysis
The molecular weight of 3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile is 194.28 g/mol. The compound includes a methylpiperidin-4-ylidene group, a hydrazin-1-yl group, and a butanenitrile group .Scientific Research Applications
Antimicrobial Activity
- Novel arylhydrazones of methylene active compounds, including derivatives similar to 3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile, have been synthesized and characterized. Their antimicrobial activity has been studied, showing that arylhydrazones of barbituric acid are more active against certain bacteria (Kandhavelu et al., 2012).
Synthesis of Novel Compounds
- Research has been conducted on synthesizing highly functionalized salt-free ylides, including derivatives of 3-oxo-2-phenyl-butanenitrile, which is structurally related to the compound (Yavari et al., 2004).
- An efficient synthesis and reaction of novel indolylpyridazinone derivatives, which are structurally related, have been explored for their expected biological activity (Abubshait, 2007).
Safety And Hazards
The specific safety and hazard information for 3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile is not provided in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used only for its intended research purposes .
properties
IUPAC Name |
3-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-9(3-6-11)12-13-10-4-7-14(2)8-5-10/h9,12H,3-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGJPMNLBBTMKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NN=C1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180607 | |
Record name | Butanenitrile, 3-[2-(1-methyl-4-piperidinylidene)hydrazinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile | |
CAS RN |
1375473-64-5 | |
Record name | Butanenitrile, 3-[2-(1-methyl-4-piperidinylidene)hydrazinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375473-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanenitrile, 3-[2-(1-methyl-4-piperidinylidene)hydrazinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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